molecular formula C13H15BrCl3N3OS B11991356 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide CAS No. 5143-42-0

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide

Cat. No.: B11991356
CAS No.: 5143-42-0
M. Wt: 447.6 g/mol
InChI Key: ATSNKMHHEOVHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide: is a synthetic organic compound characterized by the presence of a bromophenyl group, a carbamothioyl group, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide typically involves the reaction of 4-bromophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its bromophenyl group can be tagged with radioactive isotopes for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the carbamothioyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acrylamide
  • N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)naphthalene-1-carboxamide
  • N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-4-iodobenzamide

Comparison: Compared to its analogs, N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide exhibits unique properties due to the presence of the butanamide group This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds

Properties

CAS No.

5143-42-0

Molecular Formula

C13H15BrCl3N3OS

Molecular Weight

447.6 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]butanamide

InChI

InChI=1S/C13H15BrCl3N3OS/c1-2-3-10(21)19-11(13(15,16)17)20-12(22)18-9-6-4-8(14)5-7-9/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

ATSNKMHHEOVHQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.